molecular formula C29H24D6F6N4O B1191703 N-desmethyl Netupitant D6

N-desmethyl Netupitant D6

カタログ番号: B1191703
分子量: 570.6
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-desmethyl Netupitant D6 is the deuterium labeled N-desmethyl Netupitant, which is a metabolite of Netupitant.

科学的研究の応用

1. Chemotherapy-Induced Nausea and Vomiting Prevention

Netupitant, as part of the fixed-dose combination NEPA with palonosetron, has shown effectiveness in preventing chemotherapy-induced nausea and vomiting. Clinical studies have demonstrated that all NEPA doses, including those containing netupitant, provide superior prevention of nausea and vomiting induced by chemotherapy compared to palonosetron alone. This highlights the potential of netupitant in enhancing antiemetic efficacy in cancer therapy (Hesketh et al., 2014).

2. Pharmacokinetics and Metabolism

Research on netupitant's pharmacokinetics and metabolism is essential for understanding its efficacy and safety profile. A study showed that netupitant is extensively metabolized via Phase I and II hepatic metabolism, with elimination primarily through the hepatic/biliary route. This information is crucial for optimizing dosing and understanding drug interactions in patients undergoing chemotherapy (Spinelli et al., 2013).

3. Electrochemical Simulation of Metabolization

An innovative approach to understanding netupitant's metabolism involves electrochemical simulation. By mimicking the enzyme-mediated reactions occurring in the liver, researchers have successfully identified metabolites of netupitant. This method not only helps in understanding the drug's metabolic pathways but also opens avenues for synthesizing oxidation products for further studies (Chira et al., 2021).

4. Receptor Occupancy and Brain Penetration

Studies using positron emission tomography (PET) imaging have been conducted to evaluate brain receptor occupancy and the disposition of netupitant in humans. These studies are critical in determining the effective dosing and duration of action of netupitant in targeting NK1 receptors, which is key to its antiemetic effects (Rossi et al., 2012).

5. Interaction with Other Drugs

Understanding netupitant's interaction with other drugs is vital, especially considering its potential inhibition of cytochrome P-450 isoenzyme 3A4 (CYP3A4). Studies have shown that netupitant can increase the exposure to drugs that are substrates of CYP3A4, necessitating dose adjustments when co-administered (Lanzarotti & Rossi, 2013).

特性

分子式

C29H24D6F6N4O

分子量

570.6

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。